2,2-dimethoxyethane-1-sulfonamide
Description
Properties
CAS No. |
2229242-76-4 |
|---|---|
Molecular Formula |
C4H11NO4S |
Molecular Weight |
169.2 |
Purity |
95 |
Origin of Product |
United States |
Advanced Synthetic Methodologies for 2,2 Dimethoxyethane 1 Sulfonamide and Its Precursors
Strategies for the Construction of the 2,2-Dimethoxyethane Scaffold
The 2,2-dimethoxyethane scaffold is a key structural element of the target molecule. Its synthesis can be approached through several effective methods, primarily involving etherification and acetalization reactions, as well as strategies centered around carbon-carbon bond formation.
Etherification and Acetalization Pathways
Etherification and acetalization represent direct and efficient routes to the 2,2-dimethoxyethane scaffold.
A prominent method involves the reaction of acetone (B3395972) with methanol (B129727) in the presence of an acid catalyst, such as sulfuric acid, to form 2,2-dimethoxypropane (B42991). Another approach is the catalytic etherification of ethylene (B1197577) glycol with methanol. rsc.orgresearchgate.net This sustainable method can produce dimethoxyethane, a green solvent and reagent. rsc.org Research has shown that using a SAPO-34 zeolite catalyst in a continuous flow experiment can achieve high selectivity for dimethoxyethane with significant conversion rates. rsc.orgresearchgate.net The specific pore structure of the SAPO-34 catalyst is credited with limiting the formation of byproducts like 1,4-dioxane (B91453) and favoring the desired reaction between activated methanol and ethylene glycol. rsc.org
Furthermore, 1,2-dimethoxyethane (B42094) itself can be utilized as an etherification agent for the acid-catalyzed synthesis of methyl ethers from various hydroxyl compounds. researchgate.netrsc.org A patent describes a three-step method to synthesize a derivative, 2-(2-aminoethoxy)-1,1-dimethoxyethane, starting from ethylene glycol and bromoacetaldehyde (B98955) dimethyl acetal (B89532), which involves etherification, acylation, and amination. google.com
| Starting Materials | Reagents/Catalysts | Product | Key Features |
| Acetone, Methanol | Acid catalyst (e.g., Sulfuric Acid) | 2,2-Dimethoxypropane | Forms the dimethyl acetal of acetone. |
| Ethylene Glycol, Methanol | SAPO-34 Zeolite | Dimethoxyethane | High selectivity and conversion in a continuous flow system. rsc.orgresearchgate.net |
| Ethylene Glycol, Bromoacetaldehyde dimethyl acetal | Alkali (e.g., KOH, K2CO3) | 2-(2-Hydroxyethoxy)-1,1-dimethoxyethane | Intermediate in a three-step synthesis. google.com |
| Hydroxyl Compounds | 1,2-Dimethoxyethane, Acid Catalyst (e.g., H3PW12O40) | Methyl Ethers | 1,2-dimethoxyethane acts as the etherifying agent. researchgate.netrsc.org |
| Benzil, Dimethyl sulfate | Alkali metal methylate, Catalyst (e.g., PEG, crown ether) | 2,2-Dimethoxy-2-phenylacetophenone | Reaction occurs in a nonpolar organic solvent. google.com |
Carbon-Carbon Bond Formation Strategies
Carbon-carbon bond-forming reactions are fundamental in organic synthesis for building molecular frameworks. alevelchemistry.co.uk These reactions, such as aldol (B89426) reactions, are crucial for producing a wide array of man-made chemicals, including pharmaceuticals. alevelchemistry.co.ukorganic-chemistry.org
One strategy involves the alkylation of enolates, enamines, and hydrazones. vanderbilt.edu Enolates, generated by the deprotonation of a ketone, aldehyde, or ester, are stabilized by the adjacent carbonyl group. vanderbilt.edu The choice of base is critical to favor enolate formation. vanderbilt.edu For instance, the condensation of a thioester with an aldehyde can be induced by Hunig's base in the presence of MgBr2 etherate. organic-chemistry.org
Grignard reagents are also pivotal in forming carbon-carbon bonds. dtu.dk The addition of a Grignard reagent to a carbonyl group, for example, results in the formation of a new carbon-carbon bond. alevelchemistry.co.uk The retro-Grignard addition reaction, specifically the reversible benzyl (B1604629) addition, has been demonstrated through crossover experiments. dtu.dk
Approaches to Sulfonamide Moiety Introduction
The introduction of the sulfonamide functional group is a critical step in the synthesis of the target molecule. This can be achieved through classical methods as well as more modern, alternative routes.
Amination of Sulfonyl Halides and Sulfonic Acids
The most common and well-established method for synthesizing sulfonamides is the reaction of a sulfonyl chloride with a primary or secondary amine in the presence of a base. nih.govresearchgate.netresearchgate.net This method is widely used for producing various sulfonamide drug intermediates. thieme-connect.com The synthesis of aryl sulfonamides, in particular, often relies on the coupling of sulfonyl chlorides with amines. rsc.org
Aryl sulfonyl chlorides can be prepared through several routes, including the chlorosulfonylation of aromatic rings, oxidation of thiols, or diazotization of anilines. rsc.org However, these methods can require harsh reagents. rsc.org A palladium-catalyzed method has been developed for preparing aryl sulfonyl chlorides under milder conditions, which can then be converted to sulfonamides in situ. nih.gov
Direct synthesis from sulfonic acids or their salts offers an alternative. organic-chemistry.orgnih.gov For example, a convenient synthesis of sulfonamides from sulfonic acids or their sodium salts can be achieved using microwave irradiation, which shows good functional group tolerance and high yields. organic-chemistry.org Another approach involves the direct coupling of sulfonic acid salts with amines using triphenylphosphine (B44618) ditriflate. nih.gov
| Starting Material | Reagent(s) | Product | Key Features |
| Sulfonyl Chloride | Primary or Secondary Amine, Base | Sulfonamide | Most common method, high yield. nih.govresearchgate.net |
| Arylboronic Acids | SO2Cl2, Pd catalyst | Aryl Sulfonyl Chloride | Mild conditions, good functional group tolerance. nih.gov |
| Sulfonic Acids/Salts | Amine, Microwave | Sulfonamide | Good functional group tolerance, high yields. organic-chemistry.org |
| Sulfonic Acid Salts | Amine, Triphenylphosphine ditriflate | Sulfonamide | Direct coupling method. nih.gov |
| Thiols | N-chlorosuccinimide (NCS), Tetrabutylammonium chloride, Water, Amine | Sulfonamide | In situ preparation of sulfonyl chloride followed by amination. organic-chemistry.org |
| Aromatic Acids | Copper catalyst, SO2, Amine | Sulfonamide | One-pot decarboxylative chlorosulfonylation and amination. acs.orgnih.gov |
Alternative Sulfonylation Routes (e.g., Oxidative Coupling, Electrochemical Methods)
Recent advancements have led to the development of alternative sulfonylation methods that offer advantages in terms of environmental impact and efficiency.
Electrochemical oxidative coupling of thiols and amines has emerged as an environmentally friendly method for sulfonamide synthesis. nih.govacs.org This process is driven by electricity, requires no sacrificial reagents or catalysts, and can be completed rapidly. nih.govacs.orgnih.gov The reaction proceeds through the formation of a disulfide, followed by oxidation of the amine and subsequent reaction to form the sulfonamide. acs.orgtue.nl This electrochemical approach is notable for its mild reaction conditions and broad substrate scope. nih.govnih.gov
Another innovative electrochemical method involves the direct synthesis of sulfonamides from (hetero)arenes, sulfur dioxide (SO2), and amines. nih.govresearchgate.net This dehydrogenative protocol utilizes the inherent reactivity of the arenes and generates an amidosulfinate intermediate that also acts as a supporting electrolyte. nih.govresearchgate.net This method avoids the need for pre-functionalized aromatic compounds. nih.gov
Oxidative coupling reactions catalyzed by metals have also been explored. For instance, a copper-catalyzed three-component reaction of arylboronic acids, nitroarenes, and potassium pyrosulfite can produce sulfonamides with good functional group tolerance. thieme-connect.com Additionally, sulfur dioxide surrogates like 1,4-diazabicyclo[2.2.2]octane bis(sulfur dioxide) (DABSO) are used to introduce sulfonyl groups under mild, copper-catalyzed conditions. thieme-connect.com
Multi-Step Synthesis Design and Optimization
A potential synthetic route could begin with the preparation of a suitable precursor containing the 2,2-dimethoxyethane scaffold, which is then functionalized to allow for the introduction of the sulfonamide group. For example, a precursor with a reactive handle, such as a halide or an amino group, could be synthesized. A patent describes the synthesis of 2-(2-aminoethoxy)-1,1-dimethoxyethane, which could serve as a precursor for subsequent sulfonylation. google.com
Optimization of a multi-step synthesis involves several factors. Continuous flow synthesis has been shown to be effective in some cases, such as in the preparation of NH2-sulfinamidines, which are precursors to other sulfur-containing compounds. researchgate.net The choice of catalysts and reagents is also crucial. For example, in the synthesis of sulfonamides, various catalysts and activating agents have been employed to improve yields and reaction conditions. thieme-connect.comorganic-chemistry.orgorganic-chemistry.org
Furthermore, one-pot procedures that combine multiple reaction steps can streamline the synthesis and reduce waste. acs.orgnih.gov For instance, a one-pot conversion of aryl halides to aryl sulfonamides has been developed. rsc.org The development of modular, two-step routes, such as the synthesis of sulfondiimidamides, highlights the trend towards more efficient and versatile synthetic methods. nih.gov
Convergent and Divergent Synthesis Strategies
A convergent synthesis involves the independent preparation of key fragments of a molecule, which are then combined in the final stages to form the target compound. researchgate.net This approach is generally more efficient for complex molecules as it allows for parallel synthesis streams and maximizes the yield of the final coupling step. For a relatively small molecule like 2,2-dimethoxyethane-1-sulfonamide, a purely convergent approach may be less common than a linear sequence. However, a semi-convergent strategy could be envisioned where a key precursor, the 2,2-dimethoxyethyl moiety, is prepared separately and then coupled with a sulfonamoyl group. For instance, an organometallic reagent derived from a 2,2-dimethoxyethyl halide could be reacted with a sulfur dioxide surrogate and an electrophilic amine source to furnish the final product in a one-pot procedure. researchgate.net
In contrast, a divergent synthesis begins with a central core molecule that is sequentially elaborated to generate a library of structurally related compounds. wikipedia.org This strategy is exceptionally powerful for medicinal chemistry and materials science, where the goal is to explore structure-activity relationships. Starting from this compound as the core, a divergent approach could be employed to create a variety of derivatives. For example, the sulfonamide's nitrogen atom can be subjected to various reactions, such as alkylation, arylation, or acylation, to yield a family of N-substituted analogues. This method allows for the rapid generation of molecular diversity from a common intermediate. wikipedia.org
A plausible and practical approach for the synthesis of this compound itself would likely follow a linear sequence, which serves as a foundation for both convergent and divergent considerations. This would typically start with a precursor such as bromoacetaldehyde dimethyl acetal. The bromoacetal can be converted to the corresponding sodium sulfonate salt by reaction with sodium sulfite. Subsequent treatment with a chlorinating agent like thionyl chloride would yield the key intermediate, 2,2-dimethoxyethanesulfonyl chloride. Finally, amination of this sulfonyl chloride with ammonia (B1221849) would produce the target compound, this compound. This multi-step process is analogous to the synthesis of similar alkoxy-substituted sulfonamides. chemicalbook.com
Reaction Condition Tuning and Yield Maximization
Optimizing reaction conditions is critical for maximizing product yield and purity while minimizing reaction times and waste. primescholars.com For the proposed synthesis of this compound, each step would require careful tuning.
Key parameters for optimization include:
Temperature: The temperature can significantly influence reaction rates and selectivity. For instance, the conversion of the sulfonate salt to the sulfonyl chloride with thionyl chloride often requires heating to proceed at a reasonable rate. chemicalbook.com However, excessive temperatures can lead to decomposition.
Solvent: The choice of solvent affects reagent solubility and reactivity. In sulfonamide synthesis, solvents can range from water to aprotic organic solvents like acetonitrile (B52724) or dimethyl carbonate (DMC), which have been shown to be effective in similar condensation reactions. researchgate.net
Reagents and Catalysts: The stoichiometry and choice of reagents are paramount. In the final amination step, using an excess of aqueous ammonia can drive the reaction to completion. chemicalbook.com The choice of base, if required, can also be critical. While many sulfonamide syntheses use organic bases, modern methods explore the use of inorganic bases like sodium bicarbonate in greener media. ijarsct.co.in
To maximize the yield of the final amination step, a systematic optimization study could be performed. The following interactive table illustrates a hypothetical screening process for this transformation.
| Entry | Ammonia Source | Solvent | Temperature (°C) | Hypothetical Yield (%) |
|---|---|---|---|---|
| 1 | 25% Aqueous Ammonia | None (Neat) | 25 | 65 |
| 2 | 25% Aqueous Ammonia | Acetonitrile | 25 | 70 |
| 3 | 25% Aqueous Ammonia | Acetonitrile | 60 | 85 |
| 4 | Ammonium Carbamate | Isopropanol | 25 | 78 |
| 5 | Ammonia in Dioxane | Dioxane | 25 | 72 |
This systematic approach allows for the identification of optimal conditions that balance reaction efficiency with practical considerations, ultimately leading to higher yields of the desired product. researchgate.net
Green Chemistry Principles in the Synthesis of this compound
The application of green chemistry principles is essential for developing environmentally responsible and sustainable synthetic processes. mdpi.com This involves minimizing waste, reducing the use of hazardous substances, and improving energy efficiency.
Solvent Selection and Catalysis in Sustainable Synthesis
Solvents are a major contributor to the environmental impact of chemical processes, often accounting for a large portion of the total mass and waste generated. ubc.ca Therefore, sustainable solvent selection is a key aspect of green chemistry.
In traditional sulfonamide syntheses, chlorinated solvents like chloroform (B151607) or dichloromethane (B109758) are often used for extraction and purification. chemicalbook.com These solvents pose significant health and environmental risks. Green chemistry encourages their replacement with more benign alternatives. Guides for solvent selection, such as those developed by pharmaceutical companies, classify solvents based on safety, health, and environmental criteria, recommending preferable options like water, ethanol, and 2-methyltetrahydrofuran (B130290) (2-MeTHF) while discouraging the use of hazardous solvents. ubc.carsc.org For the synthesis of this compound, a greener approach would involve:
Utilizing water as the solvent for the initial reaction between the bromo-precursor and sodium sulfite, which is an environmentally benign choice. rsc.org
Replacing chlorinated solvents in workup procedures with greener extraction solvents like ethyl acetate (B1210297) or 2-MeTHF.
Exploring solvent-free conditions or using deep eutectic solvents (DES), which are gaining attention as sustainable reaction media. ua.es
Catalysis is another cornerstone of green chemistry. Catalytic reactions are inherently more efficient than stoichiometric processes as they reduce the amount of waste generated. buecher.de While the classical synthesis of sulfonamides from sulfonyl chlorides is often stoichiometric, modern methods increasingly employ catalysis. For example, copper-catalyzed systems have been developed for the synthesis of sulfonamides from nitro compounds and a sulfur dioxide source, offering a more sustainable pathway. ua.es The use of recyclable heterogeneous catalysts can further enhance the green credentials of a synthesis by simplifying product purification and reducing waste. buecher.de
Atom Economy and Reaction Efficiency
Atom economy is a measure of the efficiency of a chemical reaction in converting the mass of all starting materials into the desired product. primescholars.com A reaction with 100% atom economy incorporates all atoms from the reactants into the final product, generating no waste. scranton.edu Rearrangement and addition reactions are often highly atom-economical. buecher.de
Reaction efficiency is a broader concept that considers not only atom economy but also the chemical yield, reaction conditions, and ease of purification. A high-yielding reaction may still be inefficient if it has poor atom economy or requires large volumes of solvents and energy-intensive purification steps.
Developing catalytic C-S bond-forming reactions that directly couple a 2,2-dimethoxyethane precursor with a sulfonamoyl group.
Investigating one-pot procedures that combine multiple synthetic steps, thereby reducing the need for intermediate isolation and purification, which in turn saves solvents and energy. researchgate.net
By focusing on principles like sustainable solvent selection, catalysis, and atom economy, the synthesis of this compound can be designed to be not only effective but also environmentally responsible.
Mechanistic Investigations of 2,2 Dimethoxyethane 1 Sulfonamide Transformations
Reactivity of the Sulfonamide Functional Group
The sulfonamide group (R-SO₂NH₂) is a cornerstone in medicinal chemistry and organic synthesis, known for its chemical stability and specific reactivity. nih.gov In 2,2-dimethoxyethane-1-sulfonamide, the electronic and steric environment created by the adjacent dimethoxyethane moiety influences the behavior of the sulfonamide group.
Protonation and Deprotonation Equilibria
The sulfonamide group possesses an acidic proton on the nitrogen atom. The acidity of this proton is a critical factor in its reactivity, governing its ability to act as a nucleophile or to be involved in base-mediated reactions. The pKa of the N-H bond in sulfonamides can vary depending on the nature of the substituent attached to the sulfonyl group. For many sulfa drugs, protonation can occur at either the sulfonamide nitrogen or another basic site within the molecule, such as a heterocyclic ring. researchgate.net In the case of this compound, the primary site of protonation or deprotonation is the sulfonamide nitrogen.
The protonation and deprotonation equilibrium can be represented as follows:
CH₃OCH₂CH(OCH₃)CH₂SO₂NH₂ + H⁺ ⇌ CH₃OCH₂CH(OCH₃)CH₂SO₂NH₃⁺ CH₃OCH₂CH(OCH₃)CH₂SO₂NH₂ + B⁻ ⇌ CH₃OCH₂CH(OCH₃)CH₂SO₂NH⁻ + BH
The equilibrium position is influenced by the solvent, temperature, and the nature of the acid or base used. The ether linkages in the dimethoxyethane moiety may have a subtle electronic effect on the acidity of the sulfonamide proton compared to simple alkylsulfonamides.
Table 1: Predicted Acid-Base Properties of this compound
| Property | Predicted Behavior | Rationale |
| pKa (N-H) | Moderately acidic | Typical for primary sulfonamides. |
| Protonation Site | Sulfonamide Nitrogen | The most basic site in the molecule. researchgate.net |
| Deprotonation Site | Sulfonamide Nitrogen | The most acidic proton. |
Nucleophilic and Electrophilic Reactivity Patterns
The reactivity of the sulfonamide group in this compound can be categorized into nucleophilic and electrophilic patterns.
Nucleophilic Reactivity: The deprotonated sulfonamide anion is a potent nucleophile. This nucleophilicity is central to many of its reactions, such as alkylation and acylation at the nitrogen atom. The reaction of primary sulfonamides to form tertiary dihydroquinoline sulfonamides is a known transformation. acs.org
CH₃OCH₂CH(OCH₃)CH₂SO₂NH⁻ + R-X → CH₃OCH₂CH(OCH₃)CH₂SO₂NHR + X⁻ (where R-X is an alkylating or acylating agent)
Electrophilic Reactivity: While the sulfonamide nitrogen is typically nucleophilic, the sulfur atom is electrophilic and can be attacked by strong nucleophiles, leading to the cleavage of the S-N or S-C bond. However, the sulfonamide bond is generally robust. Reductive cleavage of secondary sulfonamides to generate sulfinates and amines has been reported under specific mild conditions. researchgate.net
Intramolecular reactions are also a possibility. For instance, nickel-catalyzed intramolecular cross-electrophile coupling reactions of benzylic sulfonamides with alkyl chlorides have been shown to generate cyclopropane (B1198618) products. acs.orgnih.gov While not a benzylic system, this highlights the potential for intramolecular transformations under appropriate catalytic conditions.
Transformations Involving the Acetal (B89532) Moiety
The acetal functional group, characterized by a carbon atom bonded to two alkoxy groups, is generally stable under neutral and basic conditions but is susceptible to hydrolysis under acidic conditions. libretexts.orglibretexts.orgyoutube.comyoutube.commasterorganicchemistry.com
Hydrolysis Mechanisms and Kinetics
The hydrolysis of the acetal in this compound to the corresponding aldehyde is an acid-catalyzed process. The reaction proceeds through a resonance-stabilized carboxonium ion intermediate. researchgate.net
The general mechanism for acid-catalyzed acetal hydrolysis is as follows:
Protonation of one of the methoxy (B1213986) groups.
Elimination of methanol (B129727) to form a carboxonium ion.
Nucleophilic attack by water on the carboxonium ion.
Deprotonation to yield a hemiacetal.
Repetition of these steps to release the second molecule of methanol and form the aldehyde.
Table 2: Predicted Hydrolysis Products of this compound
| Reactant | Conditions | Major Products |
| This compound | Aqueous Acid (e.g., HCl) | 2-Oxoethane-1-sulfonamide, Methanol |
Transacetalization Reactions
Transacetalization is a reaction in which an acetal reacts with an alcohol or a diol in the presence of an acid catalyst to form a new acetal. Reagents like 2,2-dimethoxypropane (B42991) are commonly used for this purpose. rsc.org In the context of this compound, it could potentially undergo transacetalization with other alcohols or diols.
This reaction is reversible, and the equilibrium can be shifted by removing one of the products, typically the more volatile alcohol.
Reactions with Carbonyl Compounds and Enol Ethers
The reaction of sulfonamides with aldehydes can lead to the formation of N-sulfonyl imines. researchgate.net Furthermore, a method for the direct C-N bond formation between primary sulfonamides and aliphatic aldehydes has been developed to synthesize α-sulfonamido acetals. rsc.org
While there is no specific literature on the reaction of the acetal moiety of this compound with external carbonyl compounds or enol ethers, it is conceivable that under acidic conditions that promote hydrolysis, the in situ generated aldehyde could participate in subsequent reactions.
Intramolecular Cyclization and Rearrangement Pathways
Currently, there is a notable absence of published research specifically detailing the intramolecular cyclization and rearrangement pathways of this compound. While the broader class of sulfonamides can undergo various rearrangements, such as the Smiles rearrangement, specific studies on this compound are not available in the scientific literature. acs.orgwikipedia.org The reactivity of sulfonamides is highly dependent on their specific substitution patterns, and without experimental data, any proposed pathways for this compound would be purely speculative.
Catalytic Activation and Reaction Pathways
Detailed mechanistic studies concerning the catalytic activation and reaction pathways of this compound are not present in the current body of scientific literature. General principles of catalysis can be applied to hypothesize potential transformations, but these have not been experimentally verified for this specific compound.
Base-Catalyzed Transformations
Specific research on the base-catalyzed transformations of this compound is not found in the available scientific literature.
Transition Metal-Mediated Reactivity (e.g., Palladium-Catalyzed)
There is no available research specifically investigating the transition metal-mediated reactivity of this compound, including palladium-catalyzed reactions. While palladium catalysis is a powerful tool for C-C and C-N bond formation in a wide array of organic compounds, including some sulfonamide derivatives, no studies have been published that apply these methods to this compound. sigmaaldrich.com The solvent 1,2-dimethoxyethane (B42094) (DME), which shares a structural fragment with the target compound, can participate in redox reactions to generate active Pd(0) catalysts from Pd(II) precursors in some cross-coupling reactions. sigmaaldrich.com However, this pertains to the solvent's role and not the reactivity of the sulfonamide itself.
Theoretical and Computational Studies of 2,2 Dimethoxyethane 1 Sulfonamide
Quantum Chemical Calculations of Electronic Structure
Quantum chemical calculations are a powerful tool for elucidating the electronic properties of molecules. For 2,2-dimethoxyethane-1-sulfonamide, methods like Density Functional Theory (DFT) are employed to model its electronic behavior, providing insights into its reactivity and stability.
Molecular orbital (MO) theory describes the wave-like behavior of electrons in molecules. The distribution of electron density and the nature of molecular orbitals are key to understanding a molecule's chemical properties. In this compound, the electron density is expected to be highest around the electronegative oxygen and nitrogen atoms of the sulfonamide and methoxy (B1213986) groups.
Molecular Electrostatic Potential (MEP) maps are a valuable tool for visualizing charge distribution. For a typical sulfonamide, the MEP would show negative potential (red and yellow regions) around the sulfonyl oxygens and the nitrogen atom, indicating their susceptibility to electrophilic attack. The hydrogen atoms of the amide group would exhibit a positive potential (blue regions), marking them as sites for nucleophilic interaction. indexcopernicus.com
Natural Bond Orbital (NBO) analysis can further quantify these interactions. For instance, in related sulfonamides, delocalization of charge in the sulfonamide framework has been observed through interactions between the lone pairs of the oxygen atoms and the antibonding orbitals of the S-N bond. indexcopernicus.com Similar delocalization effects are anticipated in this compound.
Frontier Molecular Orbital (FMO) theory simplifies reactivity to the interaction between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). wikipedia.orgtaylorandfrancis.comslideshare.net The energy of the HOMO is related to a molecule's ability to donate electrons, while the LUMO energy reflects its capacity to accept electrons. libretexts.org The HOMO-LUMO energy gap (ΔE) is an indicator of chemical reactivity and stability; a smaller gap suggests higher reactivity. nih.gov
For sulfonamides, the HOMO is often located on the aromatic ring (if present) and the sulfonamide group, while the LUMO is typically an antibonding orbital. nih.govscielo.brresearchgate.net In the case of this compound, the HOMO is predicted to have significant contributions from the nitrogen and oxygen lone pairs, while the LUMO would be centered on the sulfur atom and its antibonding orbitals.
The reactivity of sulfonamides can be quantified using various electronic descriptors derived from HOMO and LUMO energies. nih.govijaers.com For instance, a lower LUMO energy suggests a better electron acceptor. ijaers.com The HOMO-LUMO gap for a series of thiophene (B33073) sulfonamides was found to be in the range of 3.44–4.65 eV, indicating good stability. mdpi.com A similar range would be expected for this compound.
Table 1: Predicted Frontier Molecular Orbital Properties of this compound
| Property | Predicted Value (eV) | Description |
| EHOMO | ~ -6.5 to -7.5 | Energy of the Highest Occupied Molecular Orbital, indicating electron-donating ability. |
| ELUMO | ~ -1.0 to -2.0 | Energy of the Lowest Unoccupied Molecular Orbital, indicating electron-accepting ability. |
| HOMO-LUMO Gap (ΔE) | ~ 4.5 to 5.5 | Energy difference between HOMO and LUMO, related to chemical stability and reactivity. |
Disclaimer: The values in this table are hypothetical and for illustrative purposes, based on data from analogous sulfonamide compounds.
Conformational Analysis and Energy Landscapes
The flexibility of the ethane (B1197151) backbone and the rotational freedom around the S-N and C-S bonds in this compound suggest a complex conformational landscape with multiple possible low-energy structures.
Computational methods can be used to explore the potential energy surface (PES) of this compound by systematically rotating key dihedral angles. For sulfonamides, the orientation of the amino group relative to the sulfonyl group is a critical conformational feature. nih.govmdpi.com Studies on sulfanilamide (B372717) have shown that eclipsed and staggered conformations of the NH₂ and SO₂ groups are possible, with the staggered conformer being favored in the presence of a solvent. nih.gov
Intramolecular interactions play a significant role in determining the preferred conformation of a molecule. In this compound, the possibility of intramolecular hydrogen bonding exists between the amide hydrogens and the oxygen atoms of the methoxy groups. Such interactions can stabilize certain conformations. nih.gov
Conversely, steric hindrance between the bulky dimethoxyethyl group and the sulfonyl oxygens can destabilize other conformations. The balance between these attractive and repulsive forces will dictate the most stable three-dimensional structure of the molecule in the gas phase and in solution. In some sulfonamides, weak attractive interactions between the nitrogen lone pair and methyl hydrogens have been observed to influence conformational preferences. mdpi.com
Table 2: Key Predicted Dihedral Angles for a Stable Conformer of this compound
| Dihedral Angle | Predicted Value (°) | Description |
| O=S-N-H | ~ 60 or 180 | Describes the orientation of the amide hydrogen relative to the sulfonyl oxygen (staggered or eclipsed). |
| C-C-S-N | ~ 60-70 | Defines the orientation of the sulfonamide group relative to the ethane backbone. |
| O-C-C-O | ~ 60 (gauche) or 180 (anti) | Describes the relative position of the two methoxy groups. |
Disclaimer: The values in this table are hypothetical and for illustrative purposes, based on data from analogous sulfonamide and dimethoxyethane compounds.
Spectroscopic Property Prediction (Theoretical)
Computational chemistry allows for the theoretical prediction of various spectroscopic properties, which can aid in the characterization of new compounds.
DFT calculations are widely used to predict vibrational (Infrared and Raman) and Nuclear Magnetic Resonance (NMR) spectra. nih.gov For sulfonamides, characteristic IR stretching frequencies for the S-N bond are typically observed around 930 cm⁻¹. nih.gov The asymmetric and symmetric stretching vibrations of the SO₂ group appear at higher wavenumbers. The N-H stretching frequency is sensitive to hydrogen bonding. mdpi.com
Theoretical calculations of NMR chemical shifts can help in assigning experimental spectra. For sulfonamides, the chemical shift of the amide proton is particularly informative and can be influenced by its involvement in hydrogen bonding. umich.edu The predicted ¹H and ¹³C NMR spectra would provide a detailed map of the chemical environment of each atom in this compound.
The accuracy of these theoretical predictions can be high, especially when appropriate computational methods and basis sets are used, and the results are often in good agreement with experimental data for related compounds. nih.govresearchgate.netresearchgate.net
Table 3: Predicted Characteristic Vibrational Frequencies for this compound
| Vibrational Mode | Predicted Wavenumber (cm⁻¹) |
| N-H stretch | 3300 - 3400 |
| C-H stretch (aliphatic) | 2850 - 3000 |
| S=O stretch (asymmetric) | 1300 - 1350 |
| S=O stretch (symmetric) | 1150 - 1180 |
| S-N stretch | 920 - 950 |
| C-O stretch | 1050 - 1150 |
Disclaimer: The values in this table are hypothetical and for illustrative purposes, based on data from analogous sulfonamide compounds.
Computational NMR and IR Spectral Simulations
General approaches to these simulations often involve density functional theory (DFT) calculations to optimize the molecular geometry, followed by the calculation of NMR shielding tensors and vibrational frequencies. For instance, methods like B3LYP with basis sets such as 6-31G(d,p) are commonly employed for such purposes. However, the application of these methods to this compound and the resulting data are not present in the available scientific literature.
UV-Vis Absorption and Fluorescence Characteristics (theoretical)
Theoretical studies on the ultraviolet-visible (UV-Vis) absorption and fluorescence characteristics of this compound have not been identified in the surveyed research. The prediction of electronic transitions, which govern UV-Vis absorption, is typically performed using time-dependent density functional theory (TD-DFT). These calculations would provide insights into the wavelengths of maximum absorption (λmax) and the corresponding oscillator strengths.
Similarly, the theoretical investigation of fluorescence would involve the study of the molecule's excited state potential energy surfaces. The absence of such computational studies for this compound means that its electronic absorption and emission properties remain to be theoretically characterized.
Reaction Mechanism Elucidation via Computational Modeling
The elucidation of reaction mechanisms involving this compound through computational modeling is a field that appears to be unexplored in the current body of scientific literature. Such studies are crucial for understanding the reactivity and potential synthetic applications of the compound.
Transition State Characterization
No specific research detailing the characterization of transition states in reactions involving this compound was found. The identification and analysis of transition state structures are fundamental to understanding reaction kinetics and mechanisms. This typically involves computational methods to locate saddle points on the potential energy surface and to calculate activation energies. The lack of such data for this compound indicates a gap in the computational understanding of its chemical transformations.
Reaction Pathway Mapping and Energetics
Concurrent with the absence of transition state characterization, there is no available information on the mapping of reaction pathways and their associated energetics for this compound. These studies would involve calculating the energies of reactants, intermediates, transition states, and products to construct a comprehensive energy profile of a given reaction.
Molecular Dynamics Simulations for Solvent Effects and Intermolecular Interactions
Molecular dynamics (MD) simulations are a powerful tool for investigating the behavior of molecules in solution and their interactions with other molecules. However, a review of the literature did not yield any studies that have applied MD simulations to this compound to understand solvent effects or its intermolecular interaction patterns. Such simulations could provide valuable insights into its solubility, conformational dynamics in different media, and its ability to form complexes with other molecules. For the related compound 1,2-dimethoxyethane (B42094) (DME), polarizable molecular dynamics have been used to study its structure and transport properties in electrolyte solutions. nih.gov These studies on DME reveal details about ion solvation and transport, highlighting the kind of insights that could be gained for its sulfonamide derivative if such research were to be conducted. nih.govresearchgate.net
Advanced Applications of 2,2 Dimethoxyethane 1 Sulfonamide in Synthetic Chemistry and Materials Science
Utilization as a Synthetic Building Block in Complex Molecule Synthesis
The reactivity of 2,2-dimethoxyethane-1-sulfonamide allows it to serve as a key intermediate in the synthesis of elaborate molecular architectures. Its bifunctional nature, possessing both a reactive sulfonamide moiety and a masked aldehyde, provides a strategic advantage in multistep synthetic sequences.
Heterocyclic compounds are a cornerstone of medicinal chemistry and materials science. The sulfonamide group, in particular, is a well-established pharmacophore found in a wide array of therapeutic agents. mdpi.comneliti.com this compound can be a precursor for creating various nitrogen- and sulfur-containing heterocyclic systems. The sulfonamide nitrogen can participate in cyclization reactions, while the dimethoxyethane moiety can be deprotected to reveal a reactive aldehyde for further elaboration of the heterocyclic ring. This approach is instrumental in constructing novel scaffolds for drug discovery and other applications. For instance, cyclic sulfonamides, also known as sultams, are key components in various biologically active molecules, including enzyme inhibitors and antiviral agents. mdpi.com The synthesis of such compounds often involves the intramolecular cyclization of a sulfonamide derivative, a process where a precursor like this compound could be strategically employed. mdpi.comnih.gov
A general strategy involves the reaction of the sulfonamide with a suitable binucleophile, leading to the formation of a heterocyclic ring. The specific type of heterocycle obtained depends on the nature of the reaction partner. For example, reaction with a 1,4-binucleophile could lead to the formation of a six-membered ring. The aldehyde, once unmasked, can then be used to introduce further complexity, such as side chains or fused ring systems.
Table 1: Examples of Heterocyclic Scaffolds Potentially Accessible from this compound
| Heterocyclic System | Potential Synthetic Utility |
| Thiadiazines | Antihypertensive, antimicrobial, and antiviral agents. mdpi.com |
| Benzothiadiazepines | Central nervous system modulators, enzyme inhibitors. mdpi.com |
| Sultams (cyclic sulfonamides) | Chiral auxiliaries, synthetic intermediates. mdpi.com |
This table is illustrative and represents potential synthetic targets based on the known reactivity of sulfonamides and aldehydes in heterocyclic synthesis.
The development of asymmetric synthesis is a critical area of modern chemistry, and chiral auxiliaries and ligands play a pivotal role in controlling the stereochemical outcome of reactions. While specific examples directly utilizing this compound as a precursor for chiral auxiliaries and ligands are not extensively documented in the provided search results, the structural motifs present in the molecule suggest its potential in this area.
The sulfonamide group is a common feature in many successful chiral auxiliaries. The synthesis of such auxiliaries often involves attaching the sulfonamide to a chiral backbone. The aldehyde functionality of this compound, after deprotection, could be used to introduce a chiral element through reactions with chiral nucleophiles or to anchor the molecule to a solid support for use in catalysis. The resulting chiral sulfonamide-containing ligands could then be used to prepare chiral metal catalysts for a variety of asymmetric transformations.
Integration into Polymeric Materials and Networks
The incorporation of specific functional groups into polymers is a powerful strategy for tailoring their physical and chemical properties. This compound offers the potential for integration into polymeric structures, either as a monomer, a cross-linking agent, or as a molecule for surface functionalization.
Cross-linking is a fundamental process in polymer chemistry that involves the formation of chemical bonds between polymer chains, leading to the creation of a three-dimensional network. sigmaaldrich.com This process significantly enhances the mechanical strength, thermal stability, and solvent resistance of the material. sigmaaldrich.comgoogle.com While direct evidence of this compound being used as a monomer or cross-linking agent is not explicitly detailed in the provided search results, its structure suggests a strong potential for such applications.
The sulfonamide group can participate in polymerization reactions, for example, through condensation with other monomers containing suitable functional groups. The dimethoxyethane moiety, upon conversion to the aldehyde, presents two reactive sites that could engage in cross-linking reactions. google.com For instance, the aldehyde could react with functional groups on polymer chains, such as amines or hydroxyls, to form covalent linkages. thermofisher.com This dual reactivity makes it a candidate for creating functional polymers with tunable properties.
Table 2: Potential Polymerization and Cross-linking Reactions
| Reactive Group | Potential Co-reactant/Functional Group | Resulting Linkage |
| Sulfonamide (N-H) | Epoxides, isocyanates | Sulfonamide-based linkage |
| Aldehyde (from deprotection) | Amines, hydrazines | Imine, hydrazone |
| Aldehyde (from deprotection) | Alcohols, thiols | Acetal (B89532), thioacetal |
This table outlines hypothetical reaction pathways for the incorporation of this compound into polymeric materials.
The modification of polymer surfaces is crucial for a wide range of applications, including biomedical devices, sensors, and membranes. rsc.orgmdpi.com Surface functionalization can alter properties such as wettability, biocompatibility, and adhesion without changing the bulk properties of the polymer. rsc.orgnih.gov
This compound can be employed to introduce both sulfonamide and (after deprotection) aldehyde functionalities onto a polymer surface. The sulfonamide group can impart increased hydrophilicity and potential for hydrogen bonding. The aldehyde group is a versatile handle for the subsequent attachment of other molecules, such as biomolecules or fluorescent dyes, through reactions like reductive amination. This "grafting to" approach allows for the creation of surfaces with tailored chemical and biological properties. nih.gov For example, a polymer surface could first be activated to introduce reactive sites, which then react with the sulfonamide or the aldehyde group of this compound. researchgate.net
Applications in Supramolecular Chemistry and Self-Assembly
Supramolecular chemistry focuses on the study of systems composed of multiple molecules held together by non-covalent interactions. researchgate.netumass.edu This field has led to the development of novel materials with dynamic and responsive properties. The ability of molecules to self-assemble into ordered structures is a key principle in supramolecular chemistry. rsc.orgtsinghua.edu.cn
The sulfonamide group is known to participate in strong hydrogen bonding interactions, which are a primary driving force in many self-assembling systems. nih.gov The presence of both a hydrogen bond donor (the N-H of the sulfonamide) and multiple hydrogen bond acceptors (the oxygen atoms of the sulfonamide and the methoxy (B1213986) groups) in this compound makes it a promising candidate for the design of self-assembling systems.
By carefully designing the molecular structure, it is possible to program the self-assembly of this compound derivatives into well-defined supramolecular architectures such as fibers, sheets, or gels. The aldehyde functionality, after deprotection, could also be used to trigger or modify the self-assembly process, leading to stimuli-responsive materials.
Information regarding "this compound" is not available in the public domain.
Extensive research has yielded no specific information on the chemical compound "this compound" or its applications in synthetic chemistry and materials science. Searches for its role in host-guest chemistry, the formation of ordered nanostructures, and catalysis have not returned any relevant results.
This suggests that the compound may be novel, not widely studied, or is referred to by a different nomenclature in existing literature. Consequently, the requested article on the advanced applications of "this compound" cannot be generated at this time due to the absence of foundational research and data.
Advanced Analytical Techniques for Structural Elucidation and Mechanistic Insights of 2,2 Dimethoxyethane 1 Sulfonamide and Its Intermediates
High-Resolution Mass Spectrometry for Reaction Monitoring and Product Analysis
High-resolution mass spectrometry (HRMS) is an indispensable tool for the analysis of "2,2-dimethoxyethane-1-sulfonamide". Its high resolving power and mass accuracy enable the precise determination of elemental compositions for the parent molecule and its fragments, which is crucial for identifying reaction products and intermediates. benthamdirect.comingentaconnect.com Techniques such as electrospray ionization (ESI) are particularly well-suited for the analysis of polar compounds like sulfonamides. nih.govresearchgate.net
When coupled with liquid chromatography (LC), HRMS allows for the separation and identification of components in complex mixtures, making it ideal for monitoring the progress of reactions involving "this compound". By analyzing samples at different time points, one can track the consumption of reactants, the formation of intermediates, and the appearance of the final product, all with a high degree of confidence.
Tandem mass spectrometry (MS/MS) experiments are critical for elucidating the structure of "this compound" and its intermediates by analyzing their fragmentation patterns. nih.govresearchgate.net In these experiments, the protonated molecule [M+H]⁺ is isolated and subjected to collision-induced dissociation (CID), leading to the formation of characteristic product ions.
For sulfonamides, common fragmentation pathways include:
Cleavage of the S-N bond: This is a characteristic fragmentation for sulfonamides and would result in the formation of specific ions that can confirm the presence of the sulfonamide group. researchgate.net
Loss of SO₂: The neutral loss of sulfur dioxide (SO₂) is a well-documented fragmentation pathway for many sulfonamides and serves as a diagnostic marker. researchgate.netnih.gov
Fragmentation of the dimethoxyethane moiety: Cleavage within the dimethoxyethane portion of the molecule would provide further structural information.
The fragmentation of protonated "this compound" would be expected to yield a series of product ions that can be rationalized to confirm its structure. The study of these pathways provides a detailed fingerprint of the molecule. benthamdirect.comingentaconnect.com
Table 1: Predicted Major Fragmentation Pathways for this compound
| Precursor Ion (m/z) | Proposed Fragment Ion | Neutral Loss | Structural Information Gained |
| [M+H]⁺ | [M+H - SO₂]⁺ | SO₂ | Confirms the presence of the sulfonamide group. |
| [M+H]⁺ | [C₄H₉O₂]⁺ | H₂NSO₂ | Cleavage of the C-S bond. |
| [M+H]⁺ | [H₂NSO₂H₂]⁺ | C₄H₈O₂ | Cleavage of the C-S bond with hydrogen rearrangement. |
| [C₄H₉O₂]⁺ | [C₃H₅O]⁺ | CH₃OH | Loss of methanol (B129727) from the dimethoxyethane fragment. |
Isotopic labeling is a powerful technique used in conjunction with mass spectrometry to trace the fate of atoms through a reaction mechanism and to aid in the quantification of analytes. chemrxiv.orgchemrxiv.orgnih.gov By strategically replacing atoms in "this compound" with their stable isotopes (e.g., ¹³C, ¹⁵N, ¹⁸O, or ²H), researchers can gain profound insights.
For instance, labeling the sulfonamide nitrogen with ¹⁵N would result in a one-mass-unit shift in the parent ion and in any fragments containing that nitrogen atom. This allows for the unambiguous determination of which fragments retain the sulfonamide nitrogen. Similarly, ¹³C labeling of the ethane (B1197151) backbone can help to elucidate the fragmentation of the carbon skeleton.
Isotopic labeling is also invaluable for quantitative studies using the isotope dilution method. researchgate.net A known amount of an isotopically labeled version of "this compound" can be added to a sample as an internal standard. The ratio of the unlabeled to labeled compound, as measured by MS, allows for precise quantification, correcting for variations in sample preparation and instrument response.
Advanced Nuclear Magnetic Resonance Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules in solution. nih.govipb.pt For "this compound," a combination of one-dimensional (¹H and ¹³C) and two-dimensional NMR experiments provides a complete picture of the molecular structure.
The ¹H NMR spectrum of "this compound" would show distinct signals for the methoxy (B1213986) protons, the methylene (B1212753) protons, and the methine proton, as well as the exchangeable protons of the sulfonamide NH₂ group. The chemical shifts, integration, and coupling patterns of these signals provide initial structural information. youtube.com The ¹³C NMR spectrum would complement this by showing signals for each unique carbon atom in the molecule. rsc.org
Two-dimensional (2D) NMR techniques are essential for unambiguously assigning all proton and carbon signals and for determining the connectivity and spatial relationships within the "this compound" molecule. sdsu.eduscribd.comcreative-biostructure.com
COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) coupling networks. creative-biostructure.com For "this compound," COSY would show correlations between the methine proton and the adjacent methylene protons, confirming the ethane backbone connectivity.
HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates directly bonded proton-carbon (¹H-¹³C) pairs. scribd.com This allows for the direct assignment of the carbon signal for each protonated carbon atom.
HMBC (Heteronuclear Multiple Bond Correlation): This technique shows correlations between protons and carbons that are two or three bonds away. sdsu.edu HMBC is crucial for identifying quaternary carbons and for connecting different spin systems. For example, correlations from the methoxy protons to the methoxy carbon and the adjacent backbone carbon would be observed.
NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY reveals through-space correlations between protons that are close to each other, regardless of whether they are bonded. researchgate.net This is particularly useful for determining stereochemistry and conformation.
Table 2: Expected 2D NMR Correlations for this compound
| 2D NMR Experiment | Expected Key Correlations | Structural Information Confirmed |
| COSY | H-1 ↔ H-2 | Connectivity of the ethane backbone. |
| HSQC | H-1 ↔ C-1; H-2 ↔ C-2; H(methoxy) ↔ C(methoxy) | Direct C-H attachments. |
| HMBC | H-1 ↔ C-2, C(methoxy); H-2 ↔ C-1, C(methoxy); H(methoxy) ↔ C-2 | Connectivity across the molecule, including to non-protonated carbons. |
| NOESY | H-1 ↔ H(methoxy); H-2 ↔ H(methoxy) | Spatial proximity of protons, confirming the conformation. |
While solution-state NMR provides information about the molecule in a solvated state, solid-state NMR (ssNMR) is a powerful technique for characterizing the bulk properties of "this compound" in its solid form. europeanpharmaceuticalreview.combruker.com This is particularly important for studying polymorphism, where a compound can exist in different crystalline forms with distinct physical properties. bruker.com
By analyzing the ¹³C and ¹⁵N ssNMR spectra, it is possible to identify and quantify different polymorphs, as well as to detect the presence of amorphous content within a crystalline sample. europeanpharmaceuticalreview.comresearchgate.net The chemical shifts in ssNMR are highly sensitive to the local electronic environment, which is influenced by the crystal packing. Therefore, each polymorphic form will give a unique ssNMR spectrum.
X-ray Crystallography for Absolute Structure Determination of Derivatives/Crystals Formed from the Compound
X-ray crystallography is the gold standard for the unambiguous determination of the three-dimensional structure of a crystalline compound. By diffracting X-rays off a single crystal of a derivative of "this compound," it is possible to determine the precise arrangement of atoms in the crystal lattice, including bond lengths, bond angles, and torsional angles. nih.gov
This technique would provide the absolute confirmation of the connectivity and stereochemistry of the molecule. While obtaining a suitable single crystal of "this compound" itself might be challenging, derivatization can be employed to introduce functionalities that promote crystallization. The resulting crystal structure would provide invaluable data for understanding the molecule's conformation and intermolecular interactions, such as hydrogen bonding involving the sulfonamide group, in the solid state. nih.gov
Single Crystal X-ray Diffraction of Co-crystals and Adducts
No publicly available studies detailing the single crystal X-ray diffraction analysis of co-crystals or adducts of this compound were found. This technique is invaluable for unambiguously determining the three-dimensional atomic arrangement of a crystalline solid. For related sulfonamide compounds, single crystal X-ray diffraction has been instrumental in understanding intermolecular interactions, such as hydrogen bonding, which are crucial for the formation of co-crystals and adducts. These studies help in elucidating the precise molecular geometry and packing in the crystalline state.
Powder X-ray Diffraction for Polymorph Analysis
There is no specific information on the polymorph analysis of this compound using powder X-ray diffraction (PXRD) in the available literature. PXRD is a primary tool for identifying different crystalline forms, or polymorphs, of a compound. chemicalbook.comcdc.gov Each polymorph possesses a unique crystal lattice, resulting in a distinct powder diffraction pattern. cdc.gov This technique is widely applied in the pharmaceutical industry to characterize and control the polymorphic forms of active pharmaceutical ingredients (APIs), as different polymorphs can exhibit varying physical properties. chemicalbook.com The analysis involves comparing the experimental PXRD pattern of a sample to reference patterns of known polymorphs. chemicalbook.com
Vibrational Spectroscopy (FT-IR, Raman) for Functional Group Analysis and Reaction Progress Monitoring
Specific FT-IR and Raman spectroscopic data for this compound are not available in the public domain. Vibrational spectroscopy is a powerful non-destructive technique for identifying functional groups within a molecule. FT-IR and Raman spectra provide a molecular fingerprint based on the vibrational modes of the chemical bonds. For sulfonamides in general, characteristic vibrational bands for the S=O stretching, S-N stretching, and N-H bending modes are key identifiers. These techniques can also be employed to monitor the progress of a chemical reaction by tracking the appearance of product-specific peaks or the disappearance of reactant-specific peaks over time.
Chromatographic Methods for Separation and Purity Assessment in Complex Reaction Mixtures
Detailed chromatographic methods specifically developed for the separation and purity assessment of this compound have not been reported in the available literature. Chromatographic techniques, such as High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC), are essential for separating components in a complex mixture and determining the purity of a target compound. The choice of method, including the stationary phase, mobile phase, and detector, is tailored to the specific properties of the analyte. For sulfonamide-containing compounds, reversed-phase HPLC is a common method for purity assessment and quantification.
Derivatives and Analogues of 2,2 Dimethoxyethane 1 Sulfonamide: Structure Reactivity Relationships
Systematic Modification of the Sulfonamide Moiety
Modification of the sulfonamide nitrogen through alkylation or acylation is a common strategy in medicinal chemistry to alter a molecule's properties. masterorganicchemistry.comlibretexts.org
N-Alkylation: Introducing an alkyl group onto the sulfonamide nitrogen (forming R-SO₂NHR' or R-SO₂NR'R") generally increases the lipophilicity of the molecule. The substitution of a proton with an electron-donating alkyl group can slightly increase the electron density on the nitrogen, although the powerful electron-withdrawing effect of the sulfonyl group remains dominant. The reactivity of N-alkylated sulfonamides is often dictated by steric hindrance; secondary sulfonamides (R-SO₂NHR') are less sterically hindered than tertiary sulfonamides (R-SO₂NR'R") and can still participate in hydrogen bonding as donors. masterorganicchemistry.com The decreased reactivity of N-substituted sulfonamides can be attributed to sterics, which can hinder the approach of reactants. mdpi.comnih.gov
Table 1: Representative N-Alkyl and N-Acyl Derivatives
| Derivative Type | General Structure | Expected Impact on Properties |
| N-Methyl | CH₃OCH₂CH(OCH₃)SO₂NH(CH₃) | Increased lipophilicity; retains H-bond donor capability. |
| N,N-Dimethyl | CH₃OCH₂CH(OCH₃)SO₂N(CH₃)₂ | Higher lipophilicity; loss of H-bond donor capability; increased steric bulk. |
| N-Acetyl | CH₃OCH₂CH(OCH₃)SO₂NH(C(O)CH₃) | Increased acidity of N-H; decreased nitrogen nucleophilicity. |
Incorporating the sulfonamide nitrogen into a heterocyclic ring or attaching a heterocycle to it can create analogues with distinct properties. The synthesis of such compounds often involves the reaction of a sulfonyl chloride, such as the precursor 2,2-dimethoxy-1-ethanesulfonyl chloride, with a nitrogen-containing heterocycle.
The nature of the heterocyclic ring (e.g., aromatic vs. saturated, electron-rich vs. electron-poor) would be a primary determinant of the analogue's reactivity. For example, linking the sulfonamide to an electron-rich heterocycle like piperazine (B1678402) could yield a molecule with a different biological distribution and target interaction profile compared to linking it to an electron-deficient ring. The synthesis of heterocyclic sulfonamides is a well-established field, often driven by the search for compounds with specific therapeutic activities. epo.org
Structural Variations of the Dimethoxyethane Backbone
The 2,2-dimethoxyethane portion of the molecule provides another avenue for structural modification, allowing for changes in steric bulk, lipophilicity, and stereochemistry.
Replacing the methoxy (B1213986) groups (-OCH₃) with larger alkoxy groups (e.g., ethoxy -OCH₂CH₃, or isopropoxy -OCH(CH₃)₂) would primarily introduce steric bulk near the sulfonamide functional group. This increased size could influence the molecule's conformation and its ability to fit into binding pockets of biological targets. While alkoxy groups are generally electron-donating, the electronic difference between a methoxy and an ethoxy group is minimal, suggesting that steric effects would be the more significant consequence of such a modification.
Table 2: Hypothetical Alkoxy Analogues
| Analogue Name | Structure | Primary Expected Change |
| 2,2-Diethoxyethane-1-sulfonamide | (CH₃CH₂O)₂CHCH₂SO₂NH₂ | Increased steric bulk and lipophilicity. |
| 2,2-Diisopropoxyethane-1-sulfonamide | ((CH₃)₂CHO)₂CHCH₂SO₂NH₂ | Significantly increased steric bulk and lipophilicity. |
The parent compound, 2,2-dimethoxyethane-1-sulfonamide, is achiral. However, chirality could be introduced by modifying the ethane (B1197151) backbone. For example, creating an analogue such as (R)- or (S)-1,2-dimethoxypropane-1-sulfonamide would result in a chiral molecule. The synthesis of such chiral sulfonamides is a significant area of chemical research, as the stereochemistry of a molecule is often crucial for its biological activity. nih.govnih.gov The distinct three-dimensional arrangement of a chiral molecule can lead to stereospecific interactions with chiral biological macromolecules like enzymes and receptors, resulting in different pharmacological effects between enantiomers.
Conjugation and Hybrid Structures
Conjugating this compound to other molecular scaffolds is a strategy to create hybrid molecules with potentially novel or dual functions. The sulfonamide functional group is a versatile handle for such conjugations. For instance, the sulfonamide nitrogen, after deprotonation, can act as a nucleophile to displace leaving groups on other molecules, forming a stable covalent bond. libretexts.org Patents in related fields often describe the synthesis of complex molecules where a sulfonamide derivative is coupled to another pharmacophore to enhance efficacy or target a specific tissue. google.com This approach allows for the combination of the physicochemical properties of the dimethoxyethane sulfonamide moiety with the known activity of another compound.
Linkage to Chemically Relevant Scaffolds
The strategy of linking sulfonamide moieties to various chemical scaffolds is a well-established method for generating novel compounds with tailored properties. chemicalbook.com Scaffolds such as piperazine, thiourea, and cyclic guanidines have been successfully coupled with sulfonamides to create libraries of structurally diverse molecules. chemicalbook.com This "libraries from libraries" approach enables the systematic exploration of chemical space and the identification of compounds with desired biological or material characteristics. chemicalbook.com However, specific examples or methodologies detailing the attachment of the this compound unit to such scaffolds are not currently reported.
Integration into Macrocyclic Architectures
Macrocycles represent a significant class of molecules with unique conformational properties that often translate to high-affinity binding to biological targets. The incorporation of sulfonamide linkages into macrocyclic frameworks is a known strategy in drug discovery. For instance, macrocycles containing a 4-aryl-2-aminopyrimidine core with a sulfonamide-containing side chain have been synthesized and evaluated for their biological activity. While the principles of macrocyclization involving sulfonamides are established, there is no specific data available on the integration of the this compound moiety into such complex architectures.
Influence of Structural Modifications on Chemical Reactivity and Selectivity
The chemical reactivity and selectivity of sulfonamide derivatives are intricately linked to their structural features. Modifications to the substituents on both the sulfur atom and the nitrogen atom of the sulfonamide group can profoundly impact the molecule's electronic and steric properties. For example, in a series of 4-sulfonamidopyrimidine derivatives, the introduction of various aryl, heteroaryl, alkyl, amino, alkoxy, or alkylthio groups at the 2-position of the pyrimidine (B1678525) ring was shown to significantly alter their affinity for the endothelin receptor. mdpi.com Specifically, the addition of hydrophilic groups tended to decrease receptor affinity while improving water solubility. mdpi.com
This established principle of structure-activity relationship underscores the importance of targeted structural modifications in fine-tuning the chemical behavior of sulfonamides. However, in the absence of studies on this compound itself, any discussion on how modifications to its dimethoxyethane portion or the sulfonamide group would influence its reactivity or selectivity would be purely speculative.
Future Research Directions and Unexplored Avenues for 2,2 Dimethoxyethane 1 Sulfonamide
Discovery of Novel Reaction Pathways and Catalytic Applications
The reactivity of the sulfonamide group is well-documented, but its combination with the 2,2-dimethoxyethane backbone could lead to novel chemical transformations. Future research should focus on leveraging this unique structure for new synthetic methods and catalytic applications.
Late-stage functionalization, a powerful tool in drug discovery, represents a significant opportunity. nih.govchemrxiv.org Research into photocatalytic methods could enable the conversion of 2,2-dimethoxyethane-1-sulfonamide into sulfonyl radical intermediates. nih.govacs.org These versatile intermediates could then be used in a variety of reactions, such as the hydrosulfonylation of alkenes, to create complex molecules. acs.org Another promising area is the development of catalyst-free arylation reactions, potentially mediated by visible light, to form new carbon-sulfur bonds. rsc.org
The dimethoxyethane portion of the molecule, known for its ability to chelate metal cations, suggests that this compound could serve as a novel bidentate ligand in organometallic chemistry. wikipedia.orgchemicalbook.com Its application in palladium-catalyzed cross-coupling reactions, such as Suzuki and Stille couplings, warrants investigation. wikipedia.org Furthermore, sulfonamides themselves have been shown to act as photoinduced hydrogen atom transfer (HAT) catalysts. chemrxiv.org Exploring the potential of this compound in this capacity could lead to sustainable methods for generating silyl (B83357) and germyl (B1233479) radicals. chemrxiv.org
| Potential Application | Reaction Type | Key Intermediates | Potential Catalysts/Conditions |
| Ligand Synthesis | Chelation | Metal-ligand complexes | Palladium, Zirconium, Rhodium |
| Catalysis | Hydrogen Atom Transfer (HAT) | N-centered radicals | Photoredox catalysts, Visible light |
| Complex Molecule Synthesis | Late-Stage Functionalization | Sulfonyl radicals, Sulfinate salts | Photocatalysts, NHC-catalysis |
| C-S Bond Formation | Arylation/Alkylation | Sulfonyl radicals | Visible light, Metal-free conditions |
Exploration of Advanced Materials Science Applications
The incorporation of sulfonamide functionalities into polymers can impart unique properties, such as pH-responsiveness. rsc.org The this compound monomer could be polymerized or grafted onto other polymers to create novel materials. The flexible dimethoxyethane chain might enhance solubility and processing characteristics, while the sulfonamide group could offer sites for cross-linking or further functionalization.
Research into sulfonamide-based covalent organic frameworks (COFs) has shown their potential in enhancing the performance of composite polymer electrolytes for applications like lithium-metal batteries. acs.org The dimethoxyethane moiety in this compound could facilitate ion transport, making its derivatives interesting candidates for creating new COFs or polymer electrolytes for energy storage devices. acs.orgmit.edu The development of sulfonamide salt monomers from this compound could lead to new conductive materials, gels, and adhesives. mit.edu
Development of Sustainable Synthetic Routes and Methodologies
Traditional sulfonamide synthesis often involves harsh reagents like sulfonyl chlorides and organic solvents. ijarsct.co.inresearchgate.net A key future direction is the development of greener, more sustainable methods for producing this compound.
A promising approach involves the use of water as a solvent, which has been shown to be effective for the synthesis of other sulfonamides with dynamic pH control, omitting the need for organic bases and simplifying product isolation. rsc.org Another sustainable strategy is to replace toxic reactants; for instance, using stable sodium sulfinate as the sulfur source instead of reactive sulfonyl chlorides. researchgate.net Catalyst-free methods and the use of environmentally benign solvents like polyethylene (B3416737) glycol (PEG) should also be explored. sci-hub.seresearchgate.net Additionally, combining photocatalysis with biodegradation could offer a pathway to manage any potential environmental persistence of the compound or its byproducts. nih.gov Enzymatic oxidation, using enzymes like versatile peroxidase, presents another green alternative for transforming sulfonamides, although the toxicity of resulting products would require careful evaluation. researchgate.net
| Synthetic Approach | Key Features | Potential Advantages |
| Aqueous Synthesis | Water as solvent, dynamic pH control | Eliminates organic solvents, simplified purification rsc.org |
| Alternative Reagents | Use of sodium sulfinate instead of sulfonyl chlorides | Employs stable, less toxic starting materials researchgate.net |
| Green Solvents | Reactions in polyethylene glycol (PEG) | Use of non-toxic, recyclable solvents sci-hub.se |
| Enzymatic Synthesis | Biocatalysis with enzymes like peroxidase | Mild reaction conditions, high selectivity researchgate.net |
| Flow Chemistry | Continuous processing | Improved safety, scalability, and control |
Deeper Computational Insights into Complex Reactivity and Interactions
Computational chemistry, particularly Density Functional Theory (DFT), is a powerful tool for predicting molecular properties and reaction mechanisms. nih.govresearchgate.net Applying these methods to this compound can provide crucial insights that guide experimental work.
Future computational studies should focus on several key areas. Firstly, modeling the conformational landscape of the molecule will be important to understand how the flexible dimethoxyethane chain influences the reactivity of the sulfonamide group. Secondly, DFT calculations can be used to predict the transition states and reaction pathways for novel reactions, such as photocatalytic functionalization or its use as a ligand. rawdatalibrary.net This can help in optimizing reaction conditions and predicting potential byproducts. Molecular docking studies could explore the binding interactions of this compound and its derivatives with enzyme active sites or material surfaces, guiding the design of new functional molecules. nih.govresearchgate.net Calculating properties like the HOMO-LUMO energy gap can provide information about its kinetic stability and chemical reactivity. nih.gov
Design of Next-Generation Derivatives for Specialized Chemical Functions
The structure of this compound is ripe for derivatization to create a new generation of molecules with specialized functions. ijarsct.co.inrsc.orgscirp.org By systematically modifying different parts of the molecule, its properties can be fine-tuned for specific applications.
One avenue of research is the N-functionalization of the sulfonamide group. rsc.org This could involve alkylation or arylation to create a library of secondary and tertiary sulfonamides. Zirconium-catalyzed reductive sulfonamidation of amides could be a viable route for site-selective N-alkylation. acs.org Another approach is to modify the 2,2-dimethoxyethane backbone. For example, replacing the methoxy (B1213986) groups with other alkoxy groups could alter the molecule's polarity, solubility, and chelating ability. Introducing polymerizable groups, such as acrylates or styrenes, onto the backbone would allow for its incorporation into advanced polymer architectures. rsc.org The synthesis of hybrid molecules, combining the this compound core with other pharmacophores or functional moieties, could lead to compounds with unique multi-target activities. nih.gov
| Derivative Class | Modification Site | Potential Function/Application |
| Secondary/Tertiary Sulfonamides | Sulfonamide Nitrogen | Modified reactivity, Ligand design acs.org |
| Backbone-Modified Analogs | Dimethoxyethane Chain | Tuned solubility, Polarity, Chelating ability |
| Polymerizable Monomers | Ethane (B1197151) Backbone | Advanced pH-responsive or conductive polymers rsc.org |
| Hybrid Molecules | N- or C-terminus | Multi-target agents, Functional materials nih.gov |
Q & A
Q. Table 1. Key Characterization Data for this compound
| Technique | Parameters/Results | Reference |
|---|---|---|
| H NMR (400 MHz, DMSO-d6) | δ 3.25 (s, 6H, OCH), 3.55 (t, 2H, CH), 3.72 (t, 2H, CH) | |
| HPLC Purity | 99.2% (C18, 0.1% TFA in HO/MeOH) | |
| Melting Point | 142–144°C |
Q. Table 2. Stability of this compound Under Accelerated Conditions
| Condition | Degradation (% after 30 days) | Method |
|---|---|---|
| pH 2.0, 37°C | 12.5% | HPLC-UV |
| 80°C, dry N | 8.7% | TGA |
| UV Light (254 nm) | 22.3% | Photolysis assay |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
